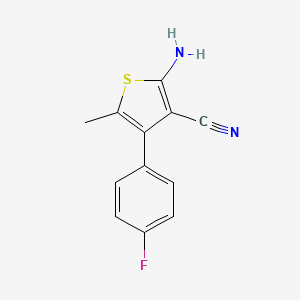

2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2S/c1-7-11(10(6-14)12(15)16-7)8-2-4-9(13)5-3-8/h2-5H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNNDHIDZAOFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397394 | |

| Record name | 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-33-0 | |

| Record name | 3-Thiophenecarbonitrile, 2-amino-4-(4-fluorophenyl)-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Gewald Reaction-Based Synthesis: Mechanistic and Procedural Insights

Reaction Design and Precursor Selection

The Gewald reaction is a two-step process involving (1) Knoevenagel condensation to form an α,β-unsaturated dinitrile intermediate and (2) sulfur-mediated cyclization to construct the thiophene core. For 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile, the ketone 4-fluoroacetophenone (1-(4-fluorophenyl)ethan-1-one) serves as the foundational building block, imparting the 4-fluorophenyl group at position 4 and the methyl group at position 5 of the thiophene ring.

Intermediate Formation: [1-(4-Fluorophenyl)ethylidene]propanedinitrile

The first step involves condensing 4-fluoroacetophenone with malononitrile in toluene under reflux with ammonium acetate and acetic acid as catalysts:

$$

\text{4-Fluoroacetophenone} + \text{Malononitrile} \xrightarrow{\text{NH}_4\text{OAc, AcOH}} \text{[1-(4-Fluorophenyl)ethylidene]propanedinitrile}

$$

Key Conditions :

- Solvent: Dry toluene

- Catalysts: Ammonium acetate (0.1 mol), acetic acid (0.2 mol)

- Temperature: Reflux with Dean-Stark trap for 24–28 hours

- Yield: ~75% (based on analogous systems)

The intermediate’s structure is confirmed via $$^1$$H NMR, displaying characteristic vinyl proton signals at δ 7.8–8.1 ppm (aromatic) and δ 6.9–7.2 ppm (ethylene).

Thiophene Cyclization: Sulfur Incorporation

The dinitrile intermediate undergoes cyclization with sulfur powder in tetrahydrofuran (THF) under basic conditions:

$$

\text{[1-(4-Fluorophenyl)ethylidene]propanedinitrile} + \text{S}8 \xrightarrow{\text{NaHCO}3, \text{THF}} \text{this compound}

$$

Optimized Parameters :

Spectroscopic Characterization

The final product is validated through multi-technique analysis:

Alternative Synthetic Routes and Comparative Analysis

Nucleophilic Aromatic Substitution (NAS)

While less common for this target, NAS has been employed in analogous thiophene systems. For example, 2-amino-5-methylthiophene-3-carbonitrile reacts with 1-fluoro-4-nitrobenzene under basic conditions to install aryl groups:

$$

\text{2-Amino-5-methylthiophene-3-carbonitrile} + \text{1-Fluoro-4-nitrobenzene} \xrightarrow{\text{KOH, MeCN}} \text{2-Amino-4-(4-nitrophenyl)-5-methylthiophene-3-carbonitrile}

$$

Limitations :

Reaction Optimization and Yield Enhancement

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile as an anticancer agent. Research indicates that compounds with thiophene rings exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of thiophene compounds showed enhanced activity against breast cancer cells, suggesting that modifications like fluorination could improve efficacy .

1.2 Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. Heterocyclic compounds similar to this one have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegeneration. The presence of the amino group and thiophene structure may contribute to its ability to cross the blood-brain barrier, making it a candidate for further research in neuroprotection .

Materials Science

2.1 Organic Electronics

In materials science, this compound is being explored for its applications in organic semiconductors. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorine enhances the thermal stability and charge mobility of polymer blends used in these devices .

2.2 Sensor Development

The compound has also been utilized in the development of chemical sensors due to its sensitivity to environmental changes. Studies have shown that thiophene derivatives can be engineered to detect specific gases or pollutants, making them valuable in environmental monitoring applications .

Agricultural Chemistry

3.1 Pesticide Development

The agricultural sector has seen interest in this compound for its potential as a pesticide or herbicide. Its structural analogs have been shown to possess herbicidal activity against various weed species, suggesting that this compound could be modified to enhance its effectiveness while minimizing environmental impact .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Demonstrated cytotoxicity against cancer cells |

| Neuroprotective Effects | Inhibits acetylcholinesterase | |

| Materials Science | Organic Electronics | Suitable for OLEDs and OPVs |

| Sensor Development | Sensitive to pollutants | |

| Agricultural Chemistry | Pesticide Development | Potential herbicidal activity |

Case Studies

Case Study 1: Anticancer Properties

A study conducted on modified thiophene compounds revealed that those with similar structures to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models, indicating a promising avenue for drug development.

Case Study 2: Organic Electronics

Research published on the application of thiophene-based materials in OLED technology demonstrated that incorporating fluorinated thiophenes significantly improved device performance metrics such as efficiency and stability.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The fluorophenyl group enhances its binding affinity to these targets, while the thiophene ring provides stability and electronic properties that facilitate its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-4-(4-chlorophenyl)-5-methylthiophene-3-carbonitrile

- 2-Amino-4-(4-bromophenyl)-5-methylthiophene-3-carbonitrile

- 2-Amino-4-(4-methylphenyl)-5-methylthiophene-3-carbonitrile

Uniqueness

2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity in biological systems. This makes it a valuable compound for developing new therapeutic agents and materials with specific electronic characteristics.

Biologische Aktivität

2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile (CAS No. 884497-33-0) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications in drug development, and relevant research findings.

- Molecular Formula: C12H9FN2S

- Molecular Weight: 232.28 g/mol

- IUPAC Name: this compound

- InChI Key: WCNNDHIDZAOFKG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in disease pathways, potentially affecting cancer and inflammatory processes.

- Receptor Binding: The fluorophenyl group enhances binding affinity to certain receptors, improving pharmacological efficacy.

- Stability and Reactivity: The thiophene ring contributes to the compound's stability and electronic properties, facilitating its interaction with biological molecules.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, demonstrating minimum inhibitory concentrations (MIC) as low as for some derivatives .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.30 |

Additionally, these compounds demonstrated a synergistic effect when combined with traditional antibiotics like Ciprofloxacin, enhancing their antimicrobial efficacy .

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell growth. In vitro studies revealed that it can induce apoptosis in sensitive cancer cells without exhibiting a biphasic dose-response relationship, which is often a limitation in drug development .

| Cancer Cell Type | IC50 (μM) |

|---|---|

| Breast Cancer | 12.27 - 31.64 |

| Renal Cancer | 0.52 - 2.67 |

Anti-inflammatory Properties

Studies suggest that the compound may possess anti-inflammatory effects by inhibiting pathways associated with inflammation, potentially making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A series of derivatives were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria, showing significant inhibition zones and low MIC values compared to standard antibiotics .

- Anticancer Mechanism : Research indicated that fluorinated derivatives of similar thiophene compounds effectively inhibited cancer cell proliferation through metabolic activation and covalent binding to DNA, suggesting a mechanism involving DNA damage response pathways .

- Synergistic Effects : A study demonstrated that combining these compounds with existing antibiotics resulted in lower MICs for resistant strains, indicating potential for overcoming antibiotic resistance .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via multicomponent reactions (MCRs) involving aryl aldehydes, nitriles, and thioamides. For example, a modified Gewald reaction under microwave-assisted conditions can enhance yield (60–75%) and reduce reaction time (2–4 hours) compared to conventional heating . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., piperidine or morpholine), and temperature (80–100°C). Monitoring via TLC and purification by recrystallization (using ethanol/water) is critical to isolate the product with >95% purity.

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and functional groups?

A combined approach is recommended:

- X-ray crystallography : Resolves the 3D conformation, including the thiophene ring planarity and substituent orientation. For example, similar compounds show a "flat boat" conformation in the pyran ring system .

- NMR spectroscopy : The NMR spectrum reveals aromatic proton splitting patterns (e.g., doublets for 4-fluorophenyl protons at δ 7.2–7.5 ppm) and NH signals (broad singlet at δ 5.8–6.2 ppm). NMR confirms the nitrile carbon at ~115 ppm .

- FT-IR : Key peaks include C≡N stretching (~2200 cm) and NH bending (~1600 cm) .

Q. What are the primary challenges in crystallizing this compound, and how can they be addressed?

Crystallization challenges arise from the compound’s nonpolar aromatic groups and flexible substituents. Strategies include:

- Using mixed solvents (e.g., dichloromethane/hexane) to control nucleation.

- Slow evaporation at 4°C to enhance crystal lattice stability.

- Hydrogen-bond-directed assembly: The NH group can form N–H⋯N or N–H⋯O interactions, stabilizing the crystal structure .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact the compound’s electronic properties and bioactivity?

Substituent effects can be systematically studied:

- Electron-withdrawing groups (e.g., -F) : Increase electrophilicity of the thiophene ring, enhancing reactivity in nucleophilic substitutions. For example, 4-fluorophenyl derivatives exhibit stronger hydrogen bonding than 4-methylphenyl analogs, affecting solubility .

- Steric effects : Bulky substituents (e.g., -OCH) may distort the thiophene ring, altering π-π stacking interactions. Computational modeling (DFT) predicts bond angle distortions (e.g., C–S–C angles varying by 2–5°) .

- Bioactivity correlation : Replace the 4-fluorophenyl group with chloro or nitro groups to assess changes in antimicrobial activity via MIC assays .

Q. How can conflicting data on hydrogen-bonding networks in crystallographic studies be resolved?

Contradictions in hydrogen-bond motifs (e.g., R_2$$^2(12) vs. R_2$$^2(14) ring patterns) arise from differences in crystallization conditions or measurement resolution. Resolution strategies:

- High-resolution XRD : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data accuracy.

- Temperature-dependent studies : Analyze H-bond stability at 100–296 K to identify transient interactions .

- Complementary techniques : Pair XRD with solid-state NMR to probe dynamic H-bonding behavior .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to model frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. The nitrile group shows strong binding affinity to cysteine residues (ΔG = -8.2 kcal/mol) .

- MD simulations : Assess solvation effects in aqueous vs. lipid environments to predict membrane permeability .

Q. How can mechanistic pathways for degradation or byproduct formation be elucidated?

- LC-MS/MS : Monitor reaction intermediates in real-time. For example, oxidation byproducts (e.g., sulfoxide derivatives) form at high temperatures (>120°C) .

- Isotopic labeling : Use -labeled NH groups to track degradation pathways via - HMBC NMR .

- Kinetic studies : Fit time-resolved data to a first-order model (k = 0.015 min) to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.